3-Methyl-3-cyclohexen-1-ol
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Overview
Description
3-Methyl-3-cyclohexen-1-ol is an organic compound with the molecular formula C7H12O. It is a secondary alcohol with a cyclohexene ring substituted by a methyl group at the third position and a hydroxyl group at the first position. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-3-cyclohexen-1-ol can be synthesized through several methods. One common method involves the reduction of 3-methyl-2-cyclohexen-1-one using lithium aluminum hydride in anhydrous diethyl ether. The reaction is carried out under nitrogen atmosphere with cooling in an ice bath .
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic hydrogenation of 3-methyl-2-cyclohexen-1-one. This process is typically conducted under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-cyclohexen-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to 3-methylcyclohexanol using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents under acidic or basic conditions.
Major Products Formed
Oxidation: 3-Methyl-2-cyclohexen-1-one.
Reduction: 3-Methylcyclohexanol.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3-Methyl-3-cyclohexen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-3-cyclohexen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methylcyclohexanol: A reduced form of 3-methyl-3-cyclohexen-1-ol with similar chemical properties.
3-Methyl-2-cyclohexen-1-one: An oxidized form of the compound with distinct reactivity.
1-Methylcyclohexene: A structural isomer with different chemical behavior.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic chemistry .
Properties
IUPAC Name |
3-methylcyclohex-3-en-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h3,7-8H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVFKEJBSWJQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340648 |
Source
|
Record name | 3-Methyl-3-cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53783-91-8 |
Source
|
Record name | 3-Methyl-3-cyclohexen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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